N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride is a benzothiazole-derived compound featuring a bromo substituent at position 6, a dimethylaminopropyl side chain, and a 3,4-dimethylbenzamide moiety. The hydrochloride salt enhances solubility by protonating the dimethylamino group, a common pharmaceutical modification . Benzothiazoles are renowned for their bioactivity in medicinal chemistry, including anticancer and antimicrobial properties. The bromo substituent may influence electronic properties and binding interactions, while the 3,4-dimethylbenzamide group contributes to steric and hydrogen-bonding characteristics .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3OS.ClH/c1-14-6-7-16(12-15(14)2)20(26)25(11-5-10-24(3)4)21-23-18-9-8-17(22)13-19(18)27-21;/h6-9,12-13H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVXJIWHWKTLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole ring, bromination, and subsequent coupling with the dimethylaminopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Purification methods, including crystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profiles, are important factors in determining its suitability for clinical use.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs from the provided evidence, focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Core Heterocycle Differences: The target’s benzothiazole core differs from benzodithiazine () and quinoline (). Quinoline derivatives () prioritize planar aromatic systems for CNS-targeted activity, contrasting with the bulkier benzothiazole scaffold .
Aminoalkyl Chains: The dimethylaminopropyl group, shared with SzR-105 () and acridinone derivatives (), improves solubility via hydrochloride salt formation .
Physicochemical Properties :
- Hydrochloride salts (target, SzR-105, ) enhance aqueous solubility critical for bioavailability.
- IR and NMR data from benzodithiazines () suggest SO₂ and C=N vibrations (1345–1155 cm⁻¹) absent in the target, indicating divergent reactivity .
Synthetic Routes :
- The target’s benzamide group resembles ’s N,O-bidentate directing group, which facilitates metal-catalyzed C–H functionalization. However, the target’s synthesis likely involves brominated benzothiazole intermediates, differing from hydrazine-based coupling in benzodithiazines .
Research Implications
- Pharmaceutical Potential: The target’s structural features align with bioactive molecules (e.g., acridinones in ), suggesting utility in drug discovery .
- Catalytic Applications : Unlike ’s N,O-bidentate compound, the target’s amide group may direct regioselective metal catalysis, warranting further study .
- Limitations : Direct pharmacological data for the target are absent in the evidence; inferences rely on structural analogs.
Biological Activity
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 356.29 g/mol. The presence of bromine and dimethylamino groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor progression and inflammation.
- DNA Binding : Similar to other benzothiazole derivatives, it likely binds to DNA, affecting replication and transcription processes.
- Cell Proliferation Modulation : It has shown potential in inhibiting cell proliferation in various cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds with similar structures can induce cytotoxic effects. The IC50 values for these compounds were reported as low as 2.12 µM for A549 cells in two-dimensional assays and higher in three-dimensional cultures .
| Compound | Cell Line | IC50 (µM) 2D | IC50 (µM) 3D |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have been evaluated for their antimicrobial effects:
- Testing Against Bacteria : Compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated promising antibacterial activity, particularly for derivatives similar to this compound .
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A study involving a series of benzothiazole derivatives showed significant tumor growth inhibition in xenograft models when administered alongside standard chemotherapy agents.
- Antimicrobial Efficacy : A clinical trial assessed the use of similar compounds in treating infections caused by resistant strains of bacteria, demonstrating enhanced efficacy compared to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with bromination of a benzothiazole precursor, followed by nucleophilic substitution with a dimethylaminopropylamine derivative, and finally coupling with a substituted benzamide. Key parameters include:
- Temperature control : Reactions often require 60–80°C for amide bond formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures ≥95% purity .
Q. How is the compound’s structure and purity validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromo group at C6 of benzothiazole, dimethylamino protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 507.08) .
- HPLC : Purity ≥95% with a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Antioxidant Potential : DPPH radical scavenging assay (EC₅₀ reported in µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Batch Variability Analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) across synthetic batches .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability in IC₅₀ values .
Q. How can computational chemistry optimize reaction conditions?
Methodological Answer:
- Reaction Path Modeling : Density Functional Theory (DFT) identifies transition states for bromination or amide coupling .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields .
- Machine Learning : Train models on existing reaction data (temperature, solvent, catalyst) to predict optimal conditions .
Q. What strategies elucidate structure-activity relationships (SAR) for benzothiazole derivatives?
Methodological Answer:
- Electron-Donating/Withdrawing Group Substitution : Compare bioactivity of bromo (electron-withdrawing) vs. methoxy (electron-donating) analogs .
- 3D-QSAR Modeling : CoMFA/CoMSIA maps steric/electrostatic fields to activity trends .
- Proteomics : Identify protein targets (e.g., kinase inhibition) via affinity chromatography or SPR .
Q. How are solubility and stability challenges addressed in pharmacological assays?
Methodological Answer:
Q. What analytical methods validate target engagement in mechanistic studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified enzymes (e.g., topoisomerase II) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization in lysates after compound treatment .
- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., ATP-site inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
